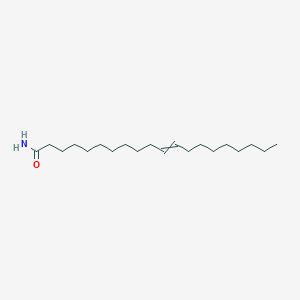
cis-11-Eicosenamida
Descripción general
Descripción
cis-11-Eicosenamide: is an organic compound with the molecular formula C20H39NO. It belongs to the class of aliphatic hydrocarbons and is characterized by the presence of a carbonyl amide group. This compound is also known by its IUPAC name, (11Z)-icos-11-enamide .
Aplicaciones Científicas De Investigación
Chemistry: cis-11-Eicosenamide is used as a precursor in the synthesis of various organic compounds. Its reactive properties make it valuable in the development of new materials and chemical intermediates .
Biology: In biological research, cis-11-Eicosenamide is studied for its potential role in cellular signaling and metabolic pathways. It has been shown to exhibit antibacterial activity, making it a candidate for the development of new antimicrobial agents .
Medicine: cis-11-Eicosenamide is being investigated for its potential therapeutic applications, including its role as a corrosion inhibitor in medical devices and implants. Its unique chemical structure allows it to interact with biological membranes and proteins, potentially leading to new drug discoveries .
Industry: In the industrial sector, cis-11-Eicosenamide is used as a corrosion inhibitor in automotive products. Its ability to form protective films on metal surfaces makes it valuable in extending the lifespan of machinery and equipment .
Mecanismo De Acción
Target of Action
cis-11-Eicosenamide is a carbonyl amide that belongs to the class of aliphatic hydrocarbons . It has reactive properties, which can be beneficial as corrosion inhibitors in automotive products . It also exhibits antibacterial activity .
Mode of Action
Its antibacterial activity suggests that it may interact with bacterial cell components, leading to inhibition of bacterial growth .
Biochemical Pathways
Given its antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their inhibition .
Pharmacokinetics
Its physicochemical properties, such as a high logp value , suggest that it may have good lipophilicity, which could influence its absorption and distribution.
Result of Action
The primary result of cis-11-Eicosenamide’s action is its antibacterial activity . It may inhibit the growth of bacteria, which could be beneficial in the treatment of bacterial infections .
Análisis Bioquímico
Biochemical Properties
It is known that it is a primary fatty amide resulting from the formal condensation of the carboxy group of (11Z)-icos-11-enoic acid with ammonia . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been suggested that it has antibacterial activity , indicating that it may influence bacterial cell function
Molecular Mechanism
It is known to have reactive properties , suggesting that it may interact with other molecules in the cell
Metabolic Pathways
The metabolic pathways that cis-11-Eicosenamide is involved in are not well defined. It is known that it is a primary fatty amide , suggesting that it may be involved in lipid metabolism. The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-11-Eicosenamide typically involves the reaction of eicosenoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of cis-11-Eicosenamide may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced catalysts can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: cis-11-Eicosenamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed:
Oxidation: Formation of eicosenoic acid derivatives.
Reduction: Formation of eicosenol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted eicosenamide derivatives.
Comparación Con Compuestos Similares
cis-9-Octadecenamide:
cis-13-Docosenamide:
Uniqueness: cis-11-Eicosenamide is unique due to its specific carbon chain length and the position of the double bond. These structural features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
(Z)-icos-11-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHQTVBKPMHICN-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338252 | |
| Record name | cis-11-Eicosenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10436-08-5 | |
| Record name | cis-11-Eicosenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of cis-11-eicosenamide?
A1: Cis-11-eicosenamide is a fatty amide with a cis double bond at the 11th carbon atom.
Q2: How does the thermal stability of cis-11-eicosenamide compare to other fatty amides?
A: Research indicates that unsaturated simple amides, including cis-11-eicosenamide, exhibit slightly greater thermal stability than saturated simple amides with the same number of carbon atoms. [] Specifically, cis-11-eicosenamide has a melting point of 79.3°C. This difference in stability is likely due to the presence of the cis double bond in the unsaturated fatty amide structure.
Q3: What analytical techniques are commonly employed to identify and quantify cis-11-eicosenamide?
A: Gas chromatography (GC) is a common technique for analyzing fatty amides like cis-11-eicosenamide. [] Coupling GC with mass spectrometry (GC-MS) allows for both separation and identification based on the mass-to-charge ratio of the ionized molecules. This method was employed in one study to assess the purity of various synthesized fatty amides, including cis-11-eicosenamide. [] Additionally, UPLC-Q-TOF/MS, a highly sensitive and accurate analytical technique, has been used to identify and quantify cis-11-eicosenamide in plasma samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


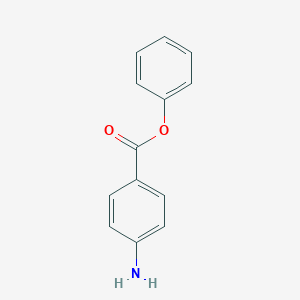
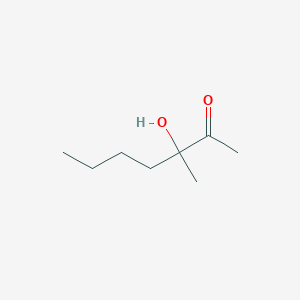
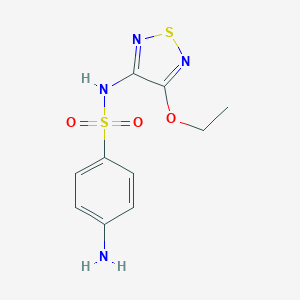
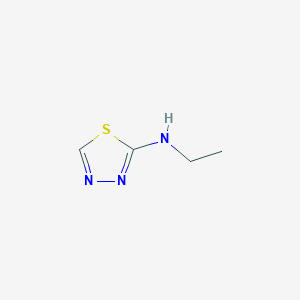
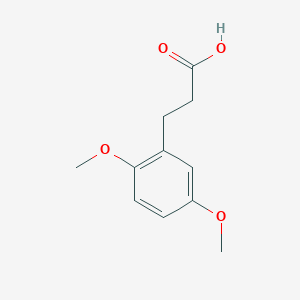
![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)




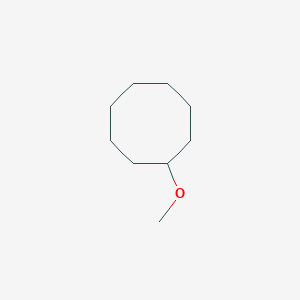
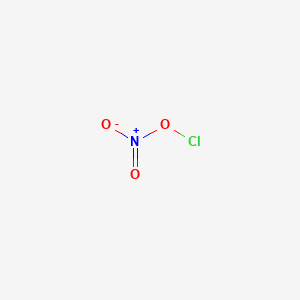
![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)
